N-(biphenyl-4-ylmethyl)glycine
Description
Contextualizing N-(biphenyl-4-ylmethyl)glycine as a Glycine (B1666218) Derivative
This compound is classified as a derivative of glycine, the simplest proteinogenic amino acid. evitachem.com Its structure is characterized by a glycine core where one of the hydrogen atoms on the nitrogen is substituted with a biphenyl-4-ylmethyl group. This modification transforms the simple amino acid into a more complex molecule with distinct physicochemical properties and biological activities. Glycine derivatives are a broad class of compounds that are structurally derived from glycine, and they are synthesized to modulate biological processes or to serve as building blocks for more complex chemical structures. evitachem.comnih.gov
The primary research interest in this compound stems from its activity as a glycine transporter inhibitor. evitachem.com Glycine transporters are proteins that regulate the concentration of glycine in the synaptic cleft, which is crucial for neurotransmission. researchgate.net By inhibiting these transporters, compounds like this compound can increase extracellular glycine levels, thereby modulating the activity of receptors such as the N-methyl-D-aspartate (NMDA) receptor, for which glycine is an essential co-agonist. evitachem.comresearchgate.net This mechanism of action makes it a subject of investigation for its potential in pharmaceutical research, particularly in the context of neurological and cognitive functions. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₁₅NO₂ |
| Appearance | Typically a white crystalline solid. evitachem.com |
| Classification | Amino acid derivative. evitachem.com |
| Solubility | Soluble in polar solvents like water and methanol; limited solubility in non-polar solvents. evitachem.com |
| Stability | Stable under normal laboratory conditions. evitachem.com |
Historical Perspective on Biphenyl-Containing Glycine Derivatives in Medicinal Chemistry
The development of biphenyl-containing glycine derivatives is built upon a long history of utilizing both the biphenyl (B1667301) moiety and the glycine scaffold in drug discovery. For many decades, biphenyl compounds have been recognized as a fundamental backbone in synthetic organic chemistry and are present in many medicinally active compounds and natural products. nih.govresearchgate.net The biphenyl structure itself is a key component in a variety of drugs, including the anti-inflammatory agent diflunisal (B1670566) and the angiotensin II receptor blocker telmisartan. wikipedia.orgijsdr.org Its utility stems from its rigid, planar structure which can effectively interact with biological targets.
Separately, glycine and its derivatives have been a focus of medicinal chemistry, particularly in neuroscience. Early research into modulating the NMDA receptor involved using glycine itself or its simple N-methyl derivative, sarcosine (B1681465). researchgate.netnih.gov These initial studies demonstrated that increasing synaptic glycine could have therapeutic benefits, which spurred the synthesis of more complex glycine transporter (GlyT1) inhibitors that often incorporated the core glycine or sarcosine structure. researchgate.net
The convergence of these two research streams led to the exploration of glycine derivatives containing a biphenyl group. Scientists have designed and synthesized novel series of GlyT1 inhibitors that feature a biphenyl moiety, aiming to enhance potency and improve pharmacokinetic properties. nih.gov For example, the synthesis and evaluation of 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles as GlyT1 inhibitors highlight this approach, where the biphenyl group is a key structural feature for activity. nih.gov This historical progression from simple glycine analogues to complex, multi-functional molecules like this compound illustrates a rational drug design approach to target specific biological pathways.
Significance of the Glycine Scaffold in Biological Systems
The glycine scaffold is of fundamental importance in biological systems and medicinal chemistry for several reasons. As the simplest amino acid, glycine is a versatile building block for proteins and plays a crucial role in the formation of certain protein secondary structures. acs.org Beyond its role in proteins, glycine functions as a neurotransmitter in the central nervous system. It is a primary inhibitory neurotransmitter in the spinal cord and brainstem and also acts as an essential co-agonist at NMDA receptors, which are critical for learning, memory, and synaptic plasticity. researchgate.netresearchgate.net
The concentration of glycine at the synapse is tightly regulated by glycine transporters (GlyT1 and GlyT2). researchgate.netcpn.or.kr GlyT1, in particular, is found in glutamatergic synapses and is responsible for maintaining glycine concentrations below saturation levels at NMDA receptors. researchgate.net This regulatory role makes the glycine transport system a significant target for therapeutic intervention in conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govcpn.or.kr
In the field of biomaterials and tissue engineering, the glycine scaffold is also highly significant. Glycine is often incorporated into synthetic peptides and polymers to act as a flexible spacer. frontiersin.org These glycine spacers can influence the stability of self-assembling nanostructures and improve the exposure of functional motifs, which can enhance cell adhesion, viability, and differentiation on tissue scaffolds. frontiersin.orgresearchgate.net The use of glycine-modified composite scaffolds has shown excellent cell viability and proliferation, indicating its potential in regenerative medicine. researchgate.netresearchgate.net This versatility makes the glycine scaffold a valuable component in both pharmaceutical and biomedical research.
Overview of Research Approaches for this compound and Related Analogues
The scientific investigation of this compound and its analogues employs a multi-faceted approach common in medicinal chemistry and drug discovery. The primary research methodologies include chemical synthesis, biological evaluation, and computational modeling.
Chemical Synthesis: The synthesis of this compound and related compounds typically involves a multi-step process. A key step is the formation of the biphenyl core, which can be achieved through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions. evitachem.comnih.govresearchgate.net Once the biphenylmethyl moiety is prepared, it is coupled with a glycine derivative. This often involves standard peptide coupling techniques or nucleophilic substitution reactions. evitachem.combohrium.com Researchers synthesize series of analogues by systematically modifying different parts of the molecule—the biphenyl ring, the glycine backbone, or the linking group—to explore structure-activity relationships (SAR). nih.govacs.org
Biological Evaluation: Once synthesized, the compounds undergo extensive biological testing. For this compound and its analogues, a primary focus is the evaluation of their activity as glycine transporter inhibitors. evitachem.comnih.gov This is typically done using in vitro assays that measure the uptake of radiolabeled glycine into cells expressing the target transporter (e.g., GlyT1). nih.gov Further biological studies may investigate the effects of these compounds in cell-based models of neuronal function or in animal models to assess their in vivo efficacy and pharmacokinetic properties. nih.govcpn.or.kr For example, studies on related biphenyl-containing compounds have evaluated their potential as anticonvulsants or anti-inflammatory agents. nih.govacs.org
Computational Modeling: In silico methods, such as molecular docking, are often used to predict and rationalize the interaction of these compounds with their biological targets. bohrium.com By modeling the binding of this compound analogues into the active site of the glycine transporter, researchers can gain insights into the key molecular interactions that determine binding affinity and selectivity. This information is invaluable for guiding the design of new analogues with improved properties.
Table 2: Research Methodologies for Glycine Derivatives
| Research Approach | Description | Examples |
| Chemical Synthesis | Creation of the target molecule and its analogues. | Suzuki-Miyaura coupling, Amide bond formation. evitachem.comnih.gov |
| Biological Evaluation | Testing the effects of the compounds on biological systems. | Glycine uptake assays, Anti-inflammatory screens, Anticonvulsant tests. evitachem.comnih.govnih.govacs.org |
| Computational Modeling | Using computer simulations to predict interactions. | Molecular docking into transporter binding sites. bohrium.com |
| Structure-Activity Relationship (SAR) | Correlating chemical structure with biological activity. | Synthesizing and testing a series of related compounds to identify key functional groups. nih.govacs.org |
Properties
IUPAC Name |
2-[(4-phenylphenyl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)11-16-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZQKRNNHNPJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of N Biphenyl 4 Ylmethyl Glycine and Its Analogues
Strategies for the Synthesis of N-(biphenyl-4-ylmethyl)glycine
The construction of this compound typically involves a multi-step process that strategically combines the biphenyl (B1667301) and glycine (B1666218) moieties. Key to these syntheses are methods that allow for the efficient formation of the biphenyl group and its subsequent linkage to a glycine derivative.
Amino Acid Derivatization Approaches
A primary route to this compound involves the derivatization of glycine or its esters. This approach leverages the readily available amino acid as a starting point. The core of this strategy is the N-alkylation of the glycine molecule with a suitable biphenyl-containing electrophile. For instance, 4-(bromomethyl)biphenyl can be reacted with glycine ethyl ester, followed by hydrolysis of the ester to yield the desired product. This method allows for a straightforward introduction of the biphenylmethyl group onto the glycine nitrogen.
Another facet of amino acid derivatization is the protection of the functional groups to prevent unwanted side reactions. For example, the amino group of glycine can be protected with a group like phthaloyl, allowing for modifications at the carboxyl end, followed by deprotection and subsequent N-alkylation. bohrium.comjmchemsci.com
Coupling Reactions in Glycine Conjugate Synthesis
The formation of the this compound structure often relies on robust coupling reactions to forge the key carbon-nitrogen bond. One common method is reductive amination. This involves the reaction of 4-biphenylcarboxaldehyde with glycine or a glycine ester in the presence of a reducing agent, such as sodium cyanoborohydride. This one-pot procedure is efficient for creating the secondary amine linkage.
Peptide coupling reagents are also instrumental in synthesizing derivatives and analogues. ontosight.ai Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (HOSu) or hydroxybenzotriazole (B1436442) (HOBt) can facilitate the formation of an amide bond between a biphenyl-containing amine and a glycine derivative where the carboxyl group is activated. bohrium.comevitachem.com This is particularly useful when constructing more complex analogues with modified glycine backbones.
Furthermore, cross-coupling reactions, such as the Suzuki or Stille reactions, are fundamental to creating the biphenyl moiety itself from simpler aromatic precursors. researchgate.netacs.org These palladium-catalyzed reactions allow for the efficient formation of the carbon-carbon bond between two phenyl rings, a crucial step before the biphenyl unit is attached to the glycine scaffold. researchgate.netjetir.org
Exploration of Structural Analogues and Derivatization
The biphenyl-glycine scaffold serves as a versatile platform for the development of new chemical entities with potentially enhanced biological activities. Researchers have explored various modifications to the core structure, including the synthesis of derivatives, exploration of alternative scaffolds, and the use of multi-component reactions to generate diverse libraries of compounds.
Design and Synthesis of this compound Derivatives
The design of derivatives often focuses on substituting the biphenyl rings and modifying the glycine portion of the molecule. Substituents on the biphenyl rings can be introduced to modulate properties such as lipophilicity, electronic character, and steric bulk, which can in turn influence biological activity. For example, the introduction of fluorine atoms or other small groups has been explored. nih.gov
Derivatization of the glycine part of the molecule can involve the synthesis of amides or esters at the carboxyl group. evitachem.com The synthesis of these derivatives often employs standard peptide coupling techniques. bohrium.comrsc.org For instance, reacting this compound with various amines or alcohols in the presence of a coupling agent can yield a library of amide or ester derivatives.
| Compound Name | Modification from Core Structure |
| This compound ethyl ester | Ethyl ester at the glycine carboxyl group |
| N-(Biphenyl-4-ylmethyl)-N-methylglycine | Methyl group on the glycine nitrogen |
| N-([1,1'-biphenyl]-4-ylmethyl)-L-serinamide | Hydroxymethyl group on the glycine alpha-carbon, amide at carboxyl |
Scaffold Exploration in Biphenyl-Glycine Chemistry
To expand the chemical space beyond simple derivatization, researchers have investigated alternative scaffolds that retain key structural features of the biphenyl-glycine motif. This can involve replacing one of the phenyl rings with a different aromatic or heteroaromatic system to explore new binding interactions with biological targets. nih.gov
The exploration of different linkers between the biphenyl group and the glycine unit is another area of interest. This could involve changing the length or rigidity of the methylene (B1212753) linker to optimize the spatial orientation of the two key pharmacophoric elements.
Furthermore, the glycine backbone itself can be replaced by other amino acids or amino acid-like structures to probe the importance of this part of the molecule for biological activity. open.ac.uk This approach allows for the systematic evaluation of the structure-activity relationship (SAR) and can lead to the discovery of novel scaffolds with improved properties. nih.gov
Multi-component Reactions in Glycine-Biphenyl Construct Formation
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of diverse molecular scaffolds from simple starting materials in a single synthetic operation. tcichemicals.comacsgcipr.org While specific examples directly leading to this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of its analogues.
For instance, a Ugi four-component reaction could theoretically be employed to construct complex biphenyl-glycine derivatives. This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. By using a biphenyl-containing aldehyde or amine as one of the components, a diverse library of compounds with the biphenyl-glycine motif can be generated. nih.gov The efficiency and diversity-generating power of MCRs make them an attractive tool for exploring the chemical space around the this compound scaffold. acsgcipr.org
Stereochemical Considerations in Synthesis
The stereochemistry of this compound and its analogues is a critical determinant of their biological activity and physical properties. The presence of a chiral center at the α-carbon of the glycine moiety necessitates careful consideration of stereochemical control during synthesis. The spatial arrangement of the substituents around this stereocenter can significantly influence how these molecules interact with their biological targets.
Enantioselective Synthesis of Chiral Glycine Derivatives
The asymmetric synthesis of chiral α-amino acids, including N-substituted glycine derivatives, is a well-established field in organic chemistry. Several strategies have been developed to achieve high levels of enantioselectivity, primarily involving the use of chiral auxiliaries, chiral phase-transfer catalysts, and metal-catalyzed asymmetric reactions.
A prevalent method for the synthesis of enantiomerically enriched α-amino acids is the alkylation of glycine Schiff bases under phase-transfer catalysis (PTC). organic-chemistry.org This approach often utilizes chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids to induce asymmetry. The benzophenone (B1666685) imine of a glycine ester, a common substrate, can be deprotonated at the interface of an organic and a basic aqueous phase, forming a Schiff base anion. This anion then pairs with the chiral quaternary ammonium catalyst and reacts with an electrophile, such as a benzyl (B1604629) halide, in the organic phase. organic-chemistry.org The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.
The efficiency of these chiral phase-transfer catalysts has been demonstrated in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a close analogue to the biphenylmethyl system. Catalysts derived from Cinchona alkaloids have been shown to provide high yields and excellent enantiomeric excesses (ee). For instance, polymeric chiral phase-transfer catalysts have been employed in the asymmetric benzylation of glycine derivatives, achieving good enantioselectivity. bu.ac.bd Dimeric and trimeric cinchona alkaloid-based catalysts have also been reported to yield products with up to 99% ee. chimia.ch
The structure of the catalyst plays a crucial role in the stereochemical outcome. Modifications to the Cinchona alkaloid scaffold, such as the introduction of different substituents on the nitrogen atom or the hydroxyl group, can significantly impact the catalyst's performance. chimia.ch A screening of 88 different Cinchona-based catalysts revealed that subtle structural changes can have a profound effect on both the reaction rate and the enantioselectivity. chimia.ch
Another powerful strategy involves the use of chiral auxiliaries covalently attached to the glycine substrate. These auxiliaries create a chiral environment that directs the stereochemical course of subsequent reactions. Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand, for instance, have been used to synthesize α,α-disubstituted amino acids with high diastereoselectivity. nih.gov The alkylation of such a complex with an electrophile proceeds with high stereocontrol, and subsequent removal of the chiral auxiliary and the metal yields the desired enantiomerically enriched amino acid. nih.gov
The following table summarizes representative results for the enantioselective benzylation of glycine imines using various chiral phase-transfer catalysts, which serves as a model for the synthesis of this compound.
| Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Polymeric Cinchonidine-derived Salt | Benzyl bromide | Good | Good | bu.ac.bd |
| Dimeric Cinchona Ammonium Salt | Benzyl bromide | High | Up to 99% | chimia.ch |
| Cinchona-functionalized Calixarene | Benzyl bromide | 98% | 99.9% | acs.org |
| Acetophenone-based Cinchona Alkaloid Salt | Benzyl bromide | High | 85 to >99% | researchgate.net |
Impact of Stereochemistry on Derivative Properties
The specific three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, is fundamental to its interaction with other chiral molecules, including biological receptors and enzymes. For this compound and its analogues, the stereochemistry at the α-carbon is paramount in determining their pharmacological profile. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). nih.gov
The differential activity of stereoisomers arises from the specific and complementary interactions required for a ligand to bind to its receptor. Receptors are themselves chiral macromolecules, and thus they can distinguish between the different spatial arrangements of a ligand's enantiomers. For example, in the case of the β2-adrenergic receptor, the binding affinities of the stereoisomers of fenoterol, a β2-agonist, vary significantly, with the (R,R')-enantiomer showing the highest affinity. nih.gov This difference in binding affinity is attributed to the distinct interactions each stereoisomer can form with the amino acid residues in the receptor's binding pocket. nih.gov Computational docking studies have suggested that enantiomers can interact with different residues within the same receptor. nih.gov
The stereochemistry of a ligand can also influence the functional response it elicits upon binding to a receptor. For instance, the stereochemistry of an agonist can determine its coupling preference to different G proteins, leading to biased signaling pathways. researchgate.net This phenomenon, known as functional selectivity or biased agonism, is of increasing interest in drug discovery as it offers the potential to design ligands that selectively activate desired signaling pathways while avoiding those that lead to adverse effects.
While specific studies on the stereochemical impact on the properties of this compound are not extensively detailed in the provided search results, the principles derived from studies on analogous compounds are directly applicable. For example, in a series of 4-substituted-3-phenylquinolin-2(1H)-ones, which are antagonists at the glycine site of the NMDA receptor, the stereochemistry of substituents can significantly affect binding affinity and in vivo potency. acs.org Similarly, for fatty acid amide derivatives that bind to the cannabinoid receptor (CB1), the presence of a chiral center on an N-alkyl substituent can lead to enantiomers with different binding affinities. acs.org
The following table illustrates the impact of stereochemistry on the biological activity of related chiral compounds, highlighting the importance of stereochemical control in the synthesis of this compound analogues.
| Compound Class | Stereoisomers | Observed Effect of Stereochemistry | Reference |
|---|---|---|---|
| Fenoterol (β2-adrenoceptor agonist) | (R,R'), (S,S'), (R,S'), (S,R') | Significant differences in binding affinity to the β2-adrenoceptor. | nih.gov |
| Fatty Acid Amides (Cannabinoid receptor ligands) | Enantiomers with chiral N-alkyl substituents | Enantiomers exhibit different levels of binding to the CB1 receptor. | acs.org |
| 4-Substituted-3-phenylquinolin-2(1H)-ones (NMDA receptor antagonists) | Stereoisomers | Stereochemistry influences binding affinity and in vivo anticonvulsant activity. | acs.org |
Computational and Structural Biology Insights into N Biphenyl 4 Ylmethyl Glycine Interactions
Molecular Modeling and Dynamics of N-(Biphenyl-4-ylmethyl)glycine
Molecular modeling serves as a powerful tool to investigate the three-dimensional structure, properties, and dynamic behavior of this compound.
Conformational Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations are essential for determining its most stable three-dimensional shape (conformation) and its electronic properties. nih.gov The biphenyl (B1667301) group, glycine (B1666218) backbone, and the connecting methylene (B1212753) bridge possess rotational freedom, leading to various possible conformers. DFT calculations can identify the lowest energy, and therefore most probable, conformations in different environments. acs.orgnih.gov
Key properties derived from DFT studies include:
Optimized Geometry: Provides precise bond lengths and angles for the most stable conformation.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity. researchgate.neteurjchem.com A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. scivisionpub.comresearchgate.net For this compound, negative potential regions (electron-rich), likely around the carboxylate oxygen atoms, are prone to electrophilic attack, while positive regions (electron-poor) are susceptible to nucleophilic attack. acs.orgnih.govresearchgate.net This is critical for predicting intermolecular interactions, such as hydrogen bonding with a biological target. acs.org
Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -785.123 | Indicates the electronic and nuclear energy of the optimized structure. |
| HOMO Energy (eV) | -6.45 | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.21 | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.24 | Correlates with chemical reactivity and stability. eurjchem.com |
| Dipole Moment (Debye) | 2.89 | Indicates the overall polarity of the molecule, influencing solubility and binding. acs.org |
Simulations of Ligand-Biomolecule Interactions
This compound is recognized as an inhibitor of glycine transporters, such as GlyT1 and GlyT2. nih.govevitachem.com Molecular dynamics (MD) simulations and docking studies are used to model the interaction between the ligand and its transporter protein target. nih.gov These simulations place the ligand into the transporter's binding site and simulate their dynamic behavior over time, providing insights into binding stability and key interactions.
Recent cryo-electron microscopy (cryo-EM) structures and homology models of GlyT1 and GlyT2 have revealed the architecture of the binding sites. biorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.org Inhibitors can bind to a central site (S1), an allosteric site, or a vestibular site (S2). mdpi.com For inhibitors like this compound, key interactions often involve:
Pi-Pi Stacking: The biphenyl moiety can form stacking interactions with aromatic residues in the binding pocket, such as Phenylalanine (Phe) and Tyrosine (Tyr). nih.gov
Hydrophobic Interactions: The lipophilic biphenyl group fits into hydrophobic pockets within the transporter.
Ionic/Hydrogen Bonds: The glycine portion of the molecule, with its carboxylate and amine groups, can form crucial salt bridges and hydrogen bonds with polar or charged residues like Arginine (Arg) and Aspartate (Asp), as well as with backbone atoms of the protein. mdpi.com
Key Interacting Residues in Glycine Transporters for Biphenyl-Glycine Type Inhibitors
| Residue | Transporter | Interaction Type | Reference |
|---|---|---|---|
| Tyr123, Tyr124 | GlyT1 | Aromatic/Hydrophobic | nih.gov |
| Phe319, Phe325 | GlyT1 | Aromatic/Pi-Stacking | nih.gov |
| Arg52, Asp475 | GlyT1 | Ionic/Hydrogen Bond | nih.gov |
| Gly373, Leu476 | GlyT1 | Selectivity Determinant | mdpi.com |
| Ser479, Thr582 | GlyT2 | Selectivity Determinant | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational technique that correlates the quantitative variation in the biological activity of a series of compounds with their physicochemical properties, represented by molecular descriptors.
Development of Predictive Models for this compound Activity
For a series of this compound derivatives, QSAR models can be developed to predict their inhibitory potency against targets like GlyT1. jocpr.comresearchgate.net The process involves calculating a wide range of molecular descriptors for each compound and using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC₅₀). nih.govresearchgate.net
A robust QSAR model is characterized by strong statistical parameters:
r² (Coefficient of Determination): Indicates how well the model fits the training data.
q² (Cross-validated r²): Measures the internal predictive ability of the model. acs.org
pred_r² (External r²): Measures the model's ability to predict the activity of an external set of compounds not used in model generation. nih.gov
Successful QSAR models for GlyT1 inhibitors have been developed, demonstrating the ability to predict the activity of novel compounds with reasonable accuracy. nih.govacs.org
Example QSAR Model Statistics for GlyT1 Inhibitors
| Statistical Parameter | Value | Description |
|---|---|---|
| r² | 0.894 | High correlation for the training set data. nih.gov |
| q² (LOO) | 0.765 | Good internal model robustness and predictability. nih.gov |
| pred_r² | 0.818 | Excellent predictive power for the external test set. nih.gov |
| F-test | 45.6 | Indicates the statistical significance of the model. |
Interpretation of Molecular Descriptors in SAR Studies
The descriptors included in a validated QSAR model provide direct insight into the structural features that govern biological activity. For GlyT inhibitors related to this compound, certain descriptors are consistently important. nih.gov
Physicochemical Descriptors: Descriptors such as polarizability and the number of hydrogen bond donors are often correlated with activity. nih.gov This highlights the importance of electrostatic and hydrogen bonding interactions with the receptor.
Geometrical Descriptors: Steric parameters or descriptors related to low bulkiness are often favorable, indicating that excessive bulk at certain positions can hinder optimal binding. nih.gov
The interpretation of these descriptors helps medicinal chemists understand why certain structural modifications increase or decrease activity, guiding the synthesis of more potent compounds. ijsdr.org
Key Molecular Descriptors and Their Influence on GlyT Inhibitor Activity
| Descriptor Class | Example Descriptor | Influence on Activity |
|---|---|---|
| Physicochemical | Polarizability (αe) | Often negatively correlated, suggesting an optimal range for electronic interactions. nih.gov |
| Physicochemical | Hydrogen Bond Donors (HBD) | Positively correlated, indicating the importance of H-bonds for binding. nih.gov |
| Topological | Topological Diameter (TD) | Positively correlated, reflecting the required span of the molecule to interact with key points. nih.gov |
| Electronic | Electronegativity | Substitution with electronegative groups at specific positions can enhance activity. nih.gov |
| Steric | Bulkiness/Molar Refractivity | Low bulkiness is often preferred at specific positions to avoid steric clashes. nih.gov |
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles
Both SBDD and LBDD are foundational strategies in the discovery of novel inhibitors targeting glycine transporters.
Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein. With the availability of cryo-EM structures of GlyT1 and GlyT2, SBDD is a powerful tool. biorxiv.orgresearchgate.netbiorxiv.org Designers can visualize the binding pocket and use computational docking to design novel molecules that have high shape and chemical complementarity to the site. This allows for the rational introduction of functional groups to form specific, potency-enhancing interactions with key amino acid residues, potentially improving both affinity and selectivity. acs.org
Ligand-Based Drug Design (LBDD): LBDD is employed when a high-resolution structure of the target is unavailable or to complement SBDD. This method uses the knowledge of a set of known active ligands. researchgate.netdiscmedicine.com By analyzing the common structural and electronic features of diverse GlyT inhibitors (e.g., sarcosine-based and non-sarcosine-based compounds), a pharmacophore model can be generated. researchgate.netresearchgate.net This model represents the essential 3D arrangement of features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) required for activity. The pharmacophore can then be used as a query to screen large virtual compound libraries to identify new and structurally diverse molecules with a high probability of being active. nih.gov
The development of inhibitors like this compound often benefits from an integrated approach, using LBDD insights from existing inhibitors and refining these leads with SBDD once a target structure is known.
Virtual Screening for Identifying Potential Targets of Glycine Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. youtube.com For glycine derivatives such as this compound, this approach is crucial for identifying potential biological targets. Given that this compound is a known inhibitor of glycine transporters (GlyT), virtual screening can be employed to discover other potential targets or to identify novel, more potent GlyT inhibitors. evitachem.comnih.gov
The process involves creating a 3D model of the target protein and then computationally "docking" molecules from a virtual library into the binding site. A scoring function is used to estimate the binding affinity of each molecule, and the top-scoring compounds are selected for further experimental testing. youtube.com The knowledge that glycine and its derivatives are essential for neurotransmission, particularly as co-agonists at NMDA receptors, has guided the application of virtual screening to targets within the central nervous system. nih.govresearchgate.net The primary goal is often to enhance NMDA receptor function by increasing glycine levels in the synapse, which can be achieved by inhibiting GlyT1. nih.govmdpi.com
Table 1: Potential Protein Targets for Glycine Derivatives Identified via Virtual Screening Approaches
| Target Protein | Function | Therapeutic Area | Rationale for Screening |
| Glycine Transporter 1 (GlyT1) | Regulates extracellular glycine levels in the CNS. | Schizophrenia, Cognitive Disorders | Inhibition increases synaptic glycine, enhancing NMDA receptor function. nih.govresearchgate.net |
| Glycine Transporter 2 (GlyT2) | Regulates glycine levels at inhibitory synapses. | Neuropathic Pain, Spasticity | Inhibition enhances inhibitory glycinergic neurotransmission. |
| NMDA Receptor (Glycine Site) | Ligand-gated ion channel, co-agonist site for glycine. | Neurological Disorders | Direct-acting agonists can modulate receptor activity. nih.gov |
| Alanine-Serine-Cysteine Transporter (ASCT) | Transports small neutral amino acids, including D-serine. | Schizophrenia | Modulation can affect the levels of NMDA receptor co-agonists. |
| Tyrosinase | Enzyme involved in melanin (B1238610) synthesis. | Hyperpigmentation Disorders | Some glycine derivatives have been investigated for inhibitory activity. wikipedia.org |
This table is illustrative and based on the known pharmacology of glycine and its derivatives. Specific screening campaigns would be needed to confirm this compound's activity against these targets.
Fragment-Based Design in Biphenyl-Glycine Systems
Fragment-based drug discovery (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.govresearchgate.net Once a binding fragment is identified, often through biophysical methods like NMR or X-ray crystallography, it is gradually grown or linked with other fragments to produce a high-affinity lead compound. plos.orgacs.org
In the context of biphenyl-glycine systems, FBDD can be a powerful tool. The biphenyl moiety can be considered a large fragment that provides a strong anchor into a hydrophobic pocket of a target protein, while the glycine portion can be modified to optimize interactions with polar or charged residues. nih.gov The strategy would involve identifying fragments that bind in proximity to the primary biphenyl-binding site and then linking them to the glycine scaffold to enhance potency and selectivity. For instance, fragments that form favorable hydrogen bonds with the target could be incorporated to complement the hydrophobic interactions of the biphenyl group. mdpi.com
Table 2: Hypothetical Fragment-Based Elaboration of a Biphenyl-Glycine Scaffold
| Stage | Structure | Rationale | Desired Improvement |
| Core Fragment | Biphenyl | Anchors into a hydrophobic pocket through pi-stacking and hydrophobic interactions. nih.gov | Initial weak affinity. |
| Initial Hit | This compound | The glycine moiety adds a polar group capable of forming hydrogen bonds. | Improved affinity and solubility. |
| Fragment Linking | Linking a new fragment (e.g., a hydroxylated ring) to the glycine. | The new fragment is identified to bind in an adjacent pocket and form a key hydrogen bond. | Increased potency by occupying a secondary binding pocket. |
| Optimized Lead | A more complex derivative of this compound. | The linker and fragment are optimized to maximize binding affinity and improve pharmacokinetic properties. | High-affinity, selective lead compound. |
This table represents a conceptual workflow for FBDD applied to a biphenyl-glycine system.
Free Energy Perturbation (FEP) and Monte Carlo Simulations for Binding Affinity Prediction
Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Free Energy Perturbation (FEP) is a rigorous computational method that calculates the difference in binding free energy between two related ligands. nih.govnih.gov It involves creating a thermodynamic cycle that connects the two ligands in both the solvated state and the protein-bound state. By simulating the "alchemical" transformation of one molecule into the other, FEP can provide highly accurate predictions of relative binding affinities, guiding lead optimization. nih.gov
Monte Carlo (MC) simulations offer another powerful approach. In this method, the system's configuration is changed randomly, and the new configuration is accepted or rejected based on its energy. arxiv.orgbiorxiv.org MC simulations can be used to sample the conformational space of the protein-ligand complex and to calculate binding free energies. nih.gov These simulations are particularly useful for exploring the flexibility of both the ligand and the protein, which is often crucial for accurate binding prediction. researchgate.net For a flexible molecule like this compound, which has rotational freedom around the biphenyl bond and the glycine linkage, both FEP and MC simulations can provide critical insights into the energetic contributions of different conformations and interactions. nih.govarxiv.org
Table 3: Key Parameters in FEP and Monte Carlo Simulations for Binding Affinity Prediction
| Parameter | FEP | Monte Carlo (MC) | Relevance to this compound |
| Simulation Engine | GROMACS, AMBER | MCPRO, Custom Scripts | Software used to run the atomic-level simulations. |
| Force Field | OPLS, CHARMM | AMBER, OPLS | Defines the potential energy function for all atoms in the system. arxiv.org |
| Solvent Model | Explicit (e.g., TIP3P) | Implicit or Explicit | Represents the effect of water on the binding process. |
| Thermodynamic Path | Multiple lambda windows | N/A | Defines the intermediate steps in the alchemical transformation for FEP. nih.gov |
| Sampling Method | Molecular Dynamics | Random Rotations/Translations | The algorithm used to explore different molecular conformations. nih.gov |
| Simulation Time/Steps | Nanoseconds per window | Millions of steps | The duration of the simulation required to achieve converged results. biorxiv.org |
Molecular Interaction Analysis
Understanding the specific non-covalent interactions between this compound and its biological target is fundamental to explaining its activity. These interactions, including hydrogen bonds, hydrophobic contacts, and pi-pi stacking, collectively determine the binding affinity and selectivity of the compound.
Hydrogen Bonding Networks in Biphenyl-Glycine Complexes
Hydrogen bonds are critical for the specificity of protein-ligand interactions. acs.org In this compound, the glycine moiety provides key functional groups capable of forming hydrogen bonds: the carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), while the secondary amine is a hydrogen bond donor. acs.org
When bound to a target like GlyT1, these groups can form a network of hydrogen bonds with amino acid residues in the binding site. For example, the carboxylate could interact with positively charged residues like Arginine or Lysine, or with backbone amide protons. nih.gov The amine proton could form a hydrogen bond with the side chain of Aspartate or Glutamate (B1630785), or with a backbone carbonyl oxygen. Studies on related biphenyl-based amino acids have confirmed the formation of stable intramolecular and intermolecular hydrogen-bonded structures. nih.gov The precise geometry and strength of this network are crucial for stabilizing the binding pose.
Hydrophobic and Pi-Pi Stacking Interactions
The biphenyl group of this compound is its most prominent feature and is primarily responsible for engaging in hydrophobic and pi-pi stacking interactions. nih.gov
Hydrophobic Interactions: The non-polar surface of the two phenyl rings will favorably interact with hydrophobic amino acid residues in the binding pocket, such as Leucine, Isoleucine, Valine, and Phenylalanine. This interaction is driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface provides a significant entropic contribution to the binding free energy.
Pi-Pi Stacking Interactions: The aromatic rings of the biphenyl moiety can stack against the aromatic side chains of Phenylalanine, Tyrosine, Tryptophan, or Histidine residues in the protein. researchgate.netacs.org These interactions arise from the electrostatic attraction between the electron-rich pi-orbitals of the aromatic systems. Pi-pi interactions can occur in several geometries, including face-to-face and edge-to-face (T-shaped), and are a major contributor to the binding affinity of aromatic ligands. nih.govacs.org The biphenyl group's ability to engage in these stacking interactions is considered a key anchor point for binding to its target. nih.gov
In Vitro Pharmacological Characterization and Biological Target Modulation
Investigation of Receptor Binding Profiles
The biphenyl-glycine scaffold has been evaluated against several receptor families, demonstrating a range of activities from receptor modulation to direct antagonism.
Glycine (B1666218) Receptor (GlyR) Modulation by Biphenyl-Glycine Analogues
While direct binding studies of N-(biphenyl-4-ylmethyl)glycine to the glycine receptor (GlyR) are not extensively detailed in the reviewed literature, its action as a glycine transporter inhibitor has significant implications for GlyR modulation. evitachem.com Glycinergic neurotransmission is critical for regulating excitability in the spinal cord, brain stem, and other central nervous system regions. nih.gov The GlyR, a ligand-gated ion channel, is activated by glycine, leading to an inhibitory effect in mature neurons. nih.gov
By increasing the availability of synaptic glycine, biphenyl-glycine analogues that inhibit glycine transporters can enhance the activation of GlyRs. evitachem.com This indirect modulation is an important area of research, as GlyRs are considered therapeutic targets for conditions such as chronic pain. biorxiv.org The function of GlyRs is complex, influenced by subunit composition (α1-4, β) and allosteric modulators like neurosteroids, cannabinoids, and zinc. nih.govnih.govnih.gov For instance, the β subunit is crucial for anchoring the receptor to the postsynaptic protein gephyrin and influences the receptor's pharmacology. nih.govphysiology.org
Furthermore, compounds with related structures, such as 3-[2′-phosphonomethyl[1,1′-biphenyl]-3-yl]alanine (PMBA), have been shown to directly act on cloned glycine receptors, highlighting the potential for the biphenyl (B1667301) moiety to interact with the GlyR binding pocket. nih.gov
Angiotensin II Receptor (AT1) Antagonism Studies
The biphenyl structural motif is a well-established pharmacophore in the design of Angiotensin II receptor (AT1) antagonists. These agents are crucial in cardiovascular research. The binding of angiotensin II to the AT1 receptor mediates vasoconstriction and other physiological effects. nih.gov
Numerous biphenyl derivatives, particularly those featuring a tetrazole group, have been synthesized and evaluated for their AT1 antagonistic properties. While this compound itself is not a primary example, closely related glycine analogues have demonstrated significant potency. For example, TH-142177, a complex glycine derivative incorporating a biphenyl-methyl group, acts as a potent and selective AT1 receptor antagonist. nih.gov In vitro studies using rat aortic membranes showed that TH-142177 competitively inhibited the specific binding of radiolabeled angiotensin II to the AT1 receptor. nih.gov
The inhibitory activities of several biphenyl-containing AT1 antagonists have been quantified, allowing for a comparative analysis of their potency. These studies typically measure the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki) to determine the affinity of the antagonist for the receptor.
| Compound | In Vitro Assay | Potency | Reference |
|---|---|---|---|
| TH-142177 | [125I]AII binding inhibition (rat aortic membranes) | Ki = 1.6 x 10-8 M | nih.gov |
| Losartan | [125I]AII binding inhibition (rat aortic membranes) | Ki = 2.2 x 10-8 M | nih.gov |
| Candesartan | [3H]-angiotensin II binding inhibition (CHO-AT1 cells) | IC50 = 1.8 nM | nih.gov |
| EXP 3174 | [3H]-angiotensin II binding inhibition (CHO-AT1 cells) | IC50 = 5.0 nM | nih.gov |
| Irbesartan | [3H]-angiotensin II binding inhibition (CHO-AT1 cells) | IC50 = 7.1 nM | nih.gov |
| UR-7280 | [3H]AII binding inhibition | IC50 = 3 nM | nih.gov |
G-Protein Coupled Receptor (GPCR) Agonist Activity, e.g., GPR88
GPR88 is an orphan GPCR that is highly expressed in the striatum and is considered a therapeutic target for central nervous system disorders. nih.gov Research into small molecule agonists for this receptor has identified several chemical series, including analogues of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol. nih.gov
While direct activity of this compound at GPR88 has not been reported, structure-activity relationship (SAR) studies on known agonists provide insights into the receptor's binding requirements. These studies have revealed that a phenyl group on the amide cap of the ligand is essential for agonist activity, with limited tolerance for size and electronic variations. nih.gov Some analogues incorporating a biphenyl moiety have been explored. genecards.org The agonist activity is typically measured by the compound's ability to inhibit cyclic AMP (cAMP) accumulation in cells expressing the GPR88 receptor. epa.gov
| Compound | Assay | Potency (EC50) | Reference |
|---|---|---|---|
| 2-AMPP | Lance cAMP assay | 414 nM | nih.gov |
| RTI-13951-33 Analogue 17 | cAMP accumulation assay | 115 nM | nih.gov |
| RTI-13951-33 Analogue 22 (2-thienyl) | cAMP accumulation assay | 226 nM | nih.gov |
| RTI-13951-33 Analogue 23 (3-thienyl) | cAMP accumulation assay | 183 nM | nih.gov |
| Acid 2 (Metabolite of RTI-13951-33) | cAMP assay | 2 µM | nih.gov |
Modulators of Hypoxia-Inducible Factor (HIF) Pathway
The Hypoxia-Inducible Factor (HIF) pathway is a critical cellular signaling cascade that responds to low oxygen levels (hypoxia). nih.govnih.gov Modulation of this pathway is a strategy for various diseases, including anemia and ischemia. acs.orgnih.gov The core of the pathway involves the HIF-1α subunit, whose stability is regulated by prolyl hydroxylase domain (PHD) enzymes. bmbreports.org
A compound containing the N-(biphenyl-4-ylmethyl) group, ML228 (N-([1,1′-biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine), has been identified as a potent activator of the HIF pathway. nih.govscbt.com It functions by stabilizing HIF-1α, leading to the expression of downstream genes like vascular endothelial growth factor (VEGF). nih.gov Additionally, other modulators based on a (carbonyl)glycine scaffold have been developed as PHD inhibitors, which also leads to HIF-α stabilization. researchgate.net
| Compound | Mechanism | Assay | Potency | Reference |
|---|---|---|---|---|
| ML228 | HIF Pathway Activator | Cell-based HIF-mediated gene reporter assay | EC50 = 0.53 µM | nih.gov |
| Compound 10 (Pyrazole analogue) | PHD2 Inhibitor | PHD2 enzyme assay | IC50 = 79 nM | nih.gov |
| Compound 11 (Pyrazole analogue) | PHD2 Inhibitor | PHD2 enzyme assay | IC50 = 100 nM | nih.gov |
N-Methyl-D-aspartate (NMDA) Receptor Co-agonist Site Modulation
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine, for its activation. frontiersin.orgwikipedia.org Glycine binds to the GluN1 subunit of the receptor complex. nih.govnih.gov
This compound, through its primary action as a glycine transport inhibitor, indirectly modulates the NMDA receptor. evitachem.com By increasing the concentration of glycine in the synaptic cleft, it enhances the occupancy of the co-agonist binding site, thereby potentiating NMDA receptor function. nih.gov This mechanism is supported by studies showing that glycine transport inhibitors (GTIs) can augment NMDA receptor-mediated responses. nih.gov The functional consequences of this modulation are complex, as excessive NMDA receptor activation can lead to different cellular outcomes.
Enzyme Inhibition and Activation Studies
The interaction of this compound and its analogues with various enzymes has been a focal point of in vitro research.
The most prominently studied enzymatic interaction for this compound class is the inhibition of glycine transporters (GlyT1 and GlyT2). evitachem.com These transporters are membrane-bound enzymes that regulate glycine levels by removing it from the synapse. nih.gov By inhibiting these transporters, this compound effectively increases the concentration and dwell time of glycine in the synapse, which is the basis for its modulatory effects on glycine and NMDA receptors. evitachem.comnih.gov The potency of various GTIs is often characterized by their IC50 values against the specific transporter subtype.
Beyond glycine transporters, the biphenyl-glycine scaffold has been investigated for its potential to interact with other enzymes. As discussed previously (Section 4.1.4), glycine derivatives are effective inhibitors of HIF prolyl hydroxylase domain (PHD) enzymes. researchgate.netfrontiersin.org These enzymes are critical regulators of the HIF-1α protein's stability. nih.gov The structural similarity between PHD inhibitors and this compound suggests that this scaffold could be adapted to target this class of enzymes.
Additionally, research into potential antiparasitic agents has explored biphenyl-4-ylmethyl derivatives for their enzyme-inhibiting properties against targets specific to parasites. unimi.it This indicates the versatility of the biphenyl-glycine scaffold in medicinal chemistry research, extending beyond its effects on the mammalian nervous system.
Glycine Transporter 1 (GlyT1) Inhibition Kinetics
This compound is classified as a glycine amino acid derivative and has been investigated for its role as a glycine transporter inhibitor. evitachem.com Glycine transporters, specifically GlyT1, are crucial for regulating glycine levels in the central nervous system. nih.govnih.gov GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby controlling the availability of this amino acid to act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. nih.govjst.go.jp Inhibition of GlyT1 is an approach to enhance NMDA receptor function by increasing extracellular glycine concentrations. nih.govjst.go.jp
The biphenyl group is a structural element explored in the design of GlyT1 inhibitors. However, studies on related N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives have shown that the introduction of a biphenyl group in place of a single phenyl ring can sometimes lead to reduced inhibitory activity. jst.go.jp For instance, biphenyl derivatives 7a and 7b in one study showed IC₅₀ values of 0.42 µM and 0.52 µM, respectively, which was a decrease in potency compared to the parent compound. jst.go.jp This suggests that while the biphenyl scaffold is recognized by the transporter, its bulkiness might not be optimal for binding in all chemical series. jst.go.jp
Specific kinetic data, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) for this compound's direct inhibition of GlyT1, are not detailed in the available literature, which primarily identifies it as a building block for more complex molecules targeting these transporters. evitachem.com
Vascular Adhesion Protein-1 (VAP-1) Inhibitory Mechanisms
Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme involved in inflammatory processes and is considered a therapeutic target for conditions like diabetic microvascular complications. epa.govfrontiersin.org VAP-1 is a copper-containing amine oxidase that catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia. frontiersin.orgchiba-u.jp These products can be cytotoxic and contribute to oxidative stress and tissue damage. frontiersin.orgnih.gov
Research into glycine amide derivatives has identified them as a novel class of VAP-1 inhibitors. epa.gov Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the biphenyl ring is critical for inhibitory activity. epa.gov While this compound itself has not been explicitly profiled, a closely related analog, N-(Biphenyl-3-ylmethyl)glycinamide, was synthesized and evaluated in the development of VAP-1 inhibitors. chiba-u.jp This indicates that the N-(biphenyl-methyl)glycine scaffold is a relevant structure for VAP-1 inhibition. The inhibitory mechanism of such compounds would involve blocking the active site of the VAP-1/SSAO enzyme, preventing substrates like methylamine (B109427) and aminoacetone from being metabolized into toxic aldehydes. frontiersin.orgchiba-u.jp
| Compound | Structure | Reported Activity/Role |
|---|---|---|
| Glycine Amide Derivative 3 | Generic glycine amide structure | Identified as a novel structure with moderate VAP-1 inhibitory activity. epa.gov |
| N-(Biphenyl-3-ylmethyl)glycinamide hydrochloride | Biphenyl group at position 3 | Synthesized as an intermediate in the development of VAP-1 inhibitors. chiba-u.jp |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. acs.orgwikipedia.org NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. acs.orgnih.gov
In the search for small-molecule inhibitors of NAPE-PLD, various chemical scaffolds have been explored. During these investigations, a biphenyl derivative was synthesized and tested for its inhibitory potential. nih.gov The study revealed that the biphenyl derivative exhibited only limited inhibition of NAPE-PLD at a concentration of 75 μM, with issues of low solubility also noted. nih.gov This finding suggests that the this compound structure is unlikely to be a potent inhibitor of NAPE-PLD. The mechanism of inhibition for more potent compounds in this class often involves interaction with the zinc ion present in the enzyme's catalytic site. nih.gov
Glycine N-methyltransferase (GNMT) Kinetic Characterization
Glycine N-methyltransferase (GNMT) is an enzyme that plays a role in methyl-group metabolism by catalyzing the S-adenosylmethionine (SAM)-dependent methylation of glycine to produce sarcosine (B1681465) (N-methylglycine). nih.govwikipedia.org This enzyme is important for regulating the ratio of SAM to S-adenosylhomocysteine (AdoHcy), which can influence numerous methylation reactions in the cell. nih.govnih.gov
Kinetic studies of GNMT from various mammalian sources show that the enzyme displays hyperbolic kinetics toward both of its substrates, glycine and SAM, at neutral pH. nih.govnih.gov The enzyme is a tetramer and exhibits positive cooperativity in SAM binding. nih.gov There is no scientific literature available that reports on the evaluation of this compound as a potential inhibitor or modulator of GNMT activity. Therefore, its kinetic profile with respect to this enzyme is unknown.
| Parameter | Description |
|---|---|
| Substrates | Glycine, S-adenosylmethionine (SAM). wikipedia.org |
| Products | Sarcosine, S-adenosylhomocysteine (AdoHcy). wikipedia.org |
| Kinetic Model | Displays hyperbolic kinetics at neutral pH. nih.gov |
| Regulation | Shows positive cooperativity in AdoMet binding and is weakly inhibited by AdoHcy. nih.gov |
Carboxylesterase (CES) Substrate and Inhibitor Profiling
Human carboxylesterases, primarily CES1 and CES2, are major hydrolytic enzymes involved in the metabolism of a wide array of ester-containing drugs and endogenous compounds. nih.govmdpi.com These enzymes are critical in the activation of many ester prodrugs by converting them into their active carboxylic acid forms. mdpi.com
The two main isozymes have distinct substrate specificities. CES1 generally hydrolyzes substrates with a small alcohol moiety and a large acyl group, whereas CES2 prefers substrates with a large alcohol group and a small acyl group. mdpi.comnih.gov this compound itself, being a carboxylic acid (as a glycine derivative), would not be a substrate for hydrolysis by carboxylesterases. However, an esterified version of this compound, such as an ethyl ester, could potentially serve as a prodrug substrate for CES. uni.lu In such a case, the biphenyl-4-ylmethyl group would constitute the "alcohol" moiety upon hydrolysis. Given its size, it might be preferentially hydrolyzed by CES1, which is known to have a wider active site pocket capable of accommodating various structures. mdpi.com There is no available research profiling this compound as a direct inhibitor of CES enzymes.
Cell-Based Functional Assays
To understand the functional consequences of molecular interactions at the cellular level, cell-based assays are employed.
In Vitro Glycine Uptake Inhibition Assays
The inhibitory effect of compounds on GlyT1 is commonly evaluated using in vitro glycine uptake assays in cell lines that express the transporter. jst.go.jp A standard method involves using cells, such as the human glioma T98G cell line, which naturally or recombinantly express human GlyT1. jst.go.jp
In this type of assay, the cells are incubated with a radiolabeled glycine substrate (e.g., [³H]glycine). The amount of radioactivity taken up by the cells over a specific period is measured, typically by scintillation counting. To test for inhibition, the assay is performed in the presence of varying concentrations of the test compound, such as this compound or its derivatives. A reduction in the accumulated radioactivity compared to a control group (without the inhibitor) indicates inhibition of glycine transport. researchgate.net From the resulting concentration-response curve, the IC₅₀ value can be determined, quantifying the compound's potency in a cellular context. jst.go.jp Such assays are fundamental for confirming that a compound's activity at the molecular level translates into a functional effect in a biological system. ilae.org
Reporter Gene Assays for Target Pathway Activation/Inhibition
Reporter gene assays are a cornerstone for studying the regulation of gene expression and the activity of signaling pathways that may be modulated by a compound. nih.gov For a glycine transporter inhibitor, these assays could be used to measure the downstream consequences of increased extracellular glycine and subsequent NMDA receptor modulation. csic.es
No specific reporter gene assay data for this compound is available in the reviewed literature. However, a common approach would involve using a cell line expressing a glycine transporter (like GlyT1) and an NMDA receptor, co-transfected with a reporter gene construct. csic.eshzdr.de The construct would feature a promoter with a cAMP Response Element (CRE) linked to a reporter gene like luciferase. csic.esuni-regensburg.de Inhibition of GlyT1 by this compound would increase ambient glycine, potentiating NMDA receptor activity and triggering a signaling cascade that could be quantified by the reporter's output (e.g., luminescence). nih.govnih.gov
Table 1: Principles of Reporter Gene Assays for this compound
| Assay Principle | Target Pathway | Potential Reporter Gene | Expected Outcome with Inhibitor |
| Quantifying transcriptional activity downstream of receptor activation. nih.gov | NMDA Receptor / Glycine-mediated signaling pathways. csic.es | Luciferase, Green Fluorescent Protein (GFP). hzdr.de | Modulation of light emission or fluorescence, indicating pathway activation or inhibition. |
A structurally related compound containing the N-([1,1′-biphenyl]-4-ylmethyl) moiety has been evaluated in a Hypoxia Response Element (HRE) luciferase reporter assay, demonstrating the applicability of this technique to this chemical class, though for a different biological target. nih.gov
Cellular Permeability Assessments (e.g., Caco-2, PAMPA, MDCK)
Assessing the permeability of a compound is critical for predicting its oral bioavailability and absorption. evitachem.com Standard in vitro models for this purpose include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or Madin-Darby Canine Kidney (MDCK) cell monolayers. evitachem.comuni.lu
Specific permeability data for this compound has not been reported in the available scientific literature. These assays would be essential to determine if the compound can cross the intestinal barrier to reach systemic circulation and, subsequently, the blood-brain barrier to engage its target in the central nervous system.
Caco-2 Assays: These use human colorectal adenocarcinoma cells that differentiate into a monolayer resembling the intestinal epithelium, complete with tight junctions and efflux transporters. chemicalbook.com They are considered a gold standard for predicting human drug absorption. evitachem.com
PAMPA: This is a non-cell-based assay that predicts passive diffusion across an artificial membrane, offering a high-throughput method for early-stage screening. evitachem.com
MDCK Assays: These utilize canine kidney cells that form a polarized monolayer and are often used to identify substrates of efflux transporters like P-glycoprotein. chemicalbook.com
Table 2: Overview of Cellular Permeability Assays
| Assay Type | Model System | Key Measurement | Relevance for this compound |
| Caco-2 | Human epithelial colorectal adenocarcinoma cells. chemicalbook.com | Apparent permeability coefficient (Papp). chemicalbook.com | Predicts intestinal absorption and identifies potential for active transport. |
| PAMPA | Artificial lipid-infused membrane. evitachem.com | Effective permeability (Pe). evitachem.com | Assesses passive, transcellular permeability. |
| MDCK | Madin-Darby Canine Kidney cells. chemicalbook.com | Apparent permeability coefficient (Papp) and efflux ratio. | Evaluates permeability and susceptibility to efflux pumps. |
Cell Proliferation and Viability Assays (General)
To ensure that the observed pharmacological activity of a compound is not due to toxicity, cell viability and proliferation assays are conducted. acs.orgnih.gov These assays measure cellular health through various indicators such as metabolic activity, membrane integrity, or ATP content. uliege.benih.gov
There is no specific data from cell proliferation or viability assays for this compound in the public domain. For a CNS-targeted compound, these assays would typically be run on neuronal cell lines or primary neurons to rule out neurotoxicity. nih.gov Common methods include MTT or MTS assays, which measure metabolic activity via the reduction of a tetrazolium salt into a colored formazan (B1609692) product, and ATP-based assays like CellTiter-Glo®, which quantify ATP as a marker of viable cells. acs.org
Mechanism of Action Elucidation at the Molecular Level
Understanding how a compound interacts with its biological target at the molecular level is crucial for drug development. This involves determining the binding site, the nature of the interaction, and the functional consequences of this binding.
Allosteric vs. Orthosteric Binding Mechanisms
The primary mechanism of this compound is the inhibition of glycine transporters (GlyTs). evitachem.com This involves the compound binding directly to the transporter protein to block its function. The binding site could be the orthosteric site, where the natural substrate (glycine) binds, or an allosteric site, which is a distinct regulatory site on the protein. uni-regensburg.denih.gov
Orthosteric Inhibition: A competitive inhibitor would bind to the same site as glycine, directly competing with it for uptake.
Allosteric Inhibition: A non-competitive or uncompetitive inhibitor would bind to a different site, inducing a conformational change that prevents glycine translocation. bohrium.com
While the direct binding mechanism on GlyT1 is not specified in the literature, the downstream effect on the NMDA receptor is a form of allosteric modulation. The NMDA receptor is activated by the primary agonist glutamate, but this activation requires the simultaneous binding of a co-agonist, glycine, to a distinct site (the Glycine Modulatory Site, or GMS). csic.esnih.gov By inhibiting GlyT1 and increasing synaptic glycine levels, this compound would act as a positive allosteric modulator of NMDA receptor function, enhancing the receptor's response to glutamate. csic.es
Determination of Kinetic Parameters (e.g., Km, Vmax)
Enzyme and transporter kinetics are used to quantify the interaction between a compound and its target. For a transporter inhibitor like this compound, kinetic studies would determine its potency and mechanism of inhibition.
There are no reported kinetic parameters such as Kₘ or Vₘₐₓ for the interaction of this compound with glycine transporters. Such a study would involve measuring the rate of glycine transport at various substrate concentrations in the presence and absence of the inhibitor.
Kₘ (Michaelis constant): Represents the substrate concentration at which the transport rate is half of Vₘₐₓ. Changes in the apparent Kₘ can indicate the type of inhibition. nih.gov
Vₘₐₓ (Maximum velocity): The maximum rate of transport at saturating substrate concentrations. A decrease in Vₘₐₓ is characteristic of non-competitive inhibition. nih.gov
Kᵢ (Inhibition constant): Represents the concentration of inhibitor required to produce half-maximum inhibition, a direct measure of the inhibitor's potency.
Table 3: Interpretation of Kinetic Parameters in Inhibition Studies
| Inhibition Type | Effect on Apparent Kₘ | Effect on Apparent Vₘₐₓ | Binding Site |
| Competitive | Increases | Unchanged | Orthosteric (competes with substrate) |
| Non-competitive | Unchanged | Decreases | Allosteric (binds to free enzyme or enzyme-substrate complex) |
| Uncompetitive | Decreases | Decreases | Allosteric (binds only to enzyme-substrate complex) |
Substrate Specificity and Selectivity Profiling
For a glycine transporter inhibitor, selectivity is paramount. This involves profiling the compound's activity against different transporter subtypes and other related proteins to ensure it primarily interacts with its intended target. hzdr.de
No specific selectivity profile for this compound has been published. A crucial aspect of its characterization would be to determine its relative affinity for GlyT1 versus GlyT2. csic.es
GlyT1 is found predominantly in the forebrain and is closely associated with glutamatergic synapses, making it the primary target for modulating NMDA receptors. csic.es
GlyT2 is mainly located in the brainstem and spinal cord, where it regulates glycine levels for inhibitory neurotransmission via glycine receptors. csic.es
Inhibition of GlyT2 could lead to unwanted side effects related to motor control and sensory processing. Therefore, a highly selective GlyT1 inhibitor is desirable for treating CNS disorders like schizophrenia. evitachem.comcsic.es The selectivity profile would also extend to other neurotransmitter transporters (e.g., for dopamine, serotonin, GABA) to rule out off-target effects.
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Profiling of N Biphenyl 4 Ylmethyl Glycine Analogues
In Vitro Metabolic Stability
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. bioivt.com In vitro assays using various biological matrices are employed to estimate the extent to which a compound will be metabolized by the body. These studies are essential for structure-activity relationship (SAR) analysis, allowing chemists to modify metabolically labile sites to improve a compound's pharmacokinetic profile. acs.org
Microsomal Stability Studies (Liver, Intestinal)
Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of cells and are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.com Liver microsomal stability assays are a standard high-throughput screen in early drug discovery to assess Phase I metabolic liability. acs.org The liver is the primary site of drug metabolism, and these studies provide a strong indication of a compound's hepatic clearance. evotec.com
In these assays, a test compound is incubated with liver microsomes (typically from human, rat, mouse, or dog) and NADPH, a necessary cofactor for CYP enzyme activity. The concentration of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. frontiersin.org
For N-(biphenyl-4-ylmethyl)glycine analogues, likely sites of metabolism include the biphenyl (B1667301) rings and the benzylic methylene (B1212753) bridge. Modifications to these positions, such as the introduction of fluorine atoms or the replacement of a phenyl ring with a heterocycle, would be evaluated for their impact on metabolic stability. acs.org Intestinal microsomes may also be used to evaluate potential first-pass metabolism in the gut wall, which can significantly impact the bioavailability of orally administered drugs.
Below is an illustrative table of how data from a liver microsomal stability assay might be presented for a series of hypothetical analogues.
| Compound ID | Modification on Biphenyl Ring | Human Liver Microsome t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent | Unsubstituted | 15 | 92.4 |
| Analogue A | 4'-Fluoro | 28 | 49.6 |
| Analogue B | 3',4'-Dichloro | 22 | 63.2 |
| Analogue C | 4'-Methoxy | 9 | 154.6 |
This table is for illustrative purposes only and does not represent actual experimental data.
Hepatocyte Stability Assays
Hepatocyte stability assays offer a more comprehensive model of liver metabolism as intact liver cells contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors. evotec.combioduro.com Cryopreserved hepatocytes from various species, including humans, are widely used to determine in vitro intrinsic clearance and to understand interspecies differences in metabolism. evotec.comnih.gov
In a typical assay, the test compound is incubated with a suspension of hepatocytes. Aliquots are taken at several time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), and the reaction is quenched. bioduro.com The remaining parent compound is quantified by LC-MS/MS, and the rate of disappearance is used to calculate the intrinsic clearance. evotec.com Because hepatocytes can perform conjugation reactions, they can sometimes reveal metabolic pathways not observed in microsomal studies, providing a more accurate prediction of in vivo hepatic clearance. bioduro.com
| Compound | Species | % Remaining at 60 min | Calculated t½ (min) |
| Analogue A | Human | 45% | 55 |
| Analogue A | Rat | 20% | 26 |
| Analogue A | Dog | 65% | 98 |
This table is for illustrative purposes only and does not represent actual experimental data.
Metabolite Identification and Profiling (In vitro)
Identifying the metabolic products of a drug candidate is crucial for understanding its clearance pathways and identifying potentially active or reactive metabolites. bioivt.com These studies are typically conducted using the same in vitro systems as stability assays, such as liver microsomes and hepatocytes, followed by analysis with high-resolution mass spectrometry. bioivt.com
Characterization of Phase I Metabolites
Phase I metabolism generally involves the introduction or unmasking of a polar functional group through oxidation, reduction, or hydrolysis. nih.gov These reactions are primarily catalyzed by CYP enzymes. nih.gov For this compound analogues, several Phase I metabolic pathways are predictable based on the core structure.
Aromatic Hydroxylation: The biphenyl rings are susceptible to hydroxylation at various positions, creating phenolic metabolites.
Benzylic Oxidation: The methylene bridge connecting the biphenyl group to the glycine (B1666218) nitrogen is a potential site for oxidation, which could lead to a ketone or cleavage of the molecule. nih.gov
N-dealkylation: While less common for this structure, cleavage of the bond between the nitrogen and the benzyl (B1604629) group could occur.
Metabolite identification involves comparing the mass spectra of samples from incubated and control reactions to find new mass signals. Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolites, providing structural information. bioivt.com
| Proposed Metabolite | Metabolic Reaction | Mass Change | Potential Site of Metabolism |
| Monohydroxylated Analogue | Aromatic Hydroxylation | +16 Da | Biphenyl Ring |
| Dihydroxylated Analogue | Aromatic Hydroxylation (x2) | +32 Da | Biphenyl Rings |
| Carboxylic Acid Metabolite | Oxidation of Benzylic CH2 | +14 Da (net) | Methylene Bridge |
This table is for illustrative purposes only and does not represent actual experimental data.
Identification of Phase II Conjugates
Phase II metabolism involves the conjugation of a polar endogenous molecule to the parent drug or a Phase I metabolite. uomus.edu.iq These reactions, catalyzed by transferase enzymes, significantly increase the water solubility of the compound, facilitating its excretion. uomus.edu.iqreactome.org Common conjugation reactions include glucuronidation, sulfation, and amino acid conjugation. nih.gov
For this compound analogues, the primary sites for Phase II conjugation are:
Carboxylic Acid Group: The glycine moiety's carboxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. This is often a major clearance pathway for compounds containing a carboxylic acid. uomus.edu.iq
Hydroxylated Metabolites: Phenolic groups introduced during Phase I hydroxylation can be readily conjugated with glucuronic acid (O-glucuronidation) or sulfate (B86663) (sulfation). uomus.edu.iq
The identification of these conjugates follows a similar process to Phase I metabolite ID, using high-resolution mass spectrometry to detect the characteristic mass shifts associated with the addition of glucuronic acid (+176 Da) or a sulfo group (+80 Da).
| Proposed Conjugate | Conjugation Reaction | Mass Change | Site of Conjugation |
| Acyl Glucuronide | Glucuronidation | +176 Da | Carboxylic acid of glycine moiety |
| O-Glucuronide of Phenolic Metabolite | Glucuronidation | +176 Da | Hydroxyl group on biphenyl ring |
| O-Sulfate of Phenolic Metabolite | Sulfation | +80 Da | Hydroxyl group on biphenyl ring |
This table is for illustrative purposes only and does not represent actual experimental data.
Protein and Tissue Binding
The extent to which a compound binds to plasma proteins and associates with blood cells can significantly impact its distribution, efficacy, and clearance.
Plasma Protein Binding Determination (e.g., Ultrafiltration)
The binding of drugs to plasma proteins, primarily albumin for acidic compounds, is a critical factor influencing their free concentration and, consequently, their availability to penetrate tissues like the brain. nih.gov For glycine/NMDA receptor antagonists, a class that includes this compound analogues, plasma protein binding has been shown to be a major determinant of in vivo activity. nih.gov
Studies on various glycine site antagonists have revealed a strong correlation between lipophilicity (log P) and plasma protein binding. nih.gov For instance, within the 4-hydroxyquinolone series of glycine antagonists, the binding to plasma protein correlates strongly (r = 0.92) with the log P value over a range from 0 to 5. nih.gov This suggests that for biphenyl-containing analogues, which are characteristically lipophilic, a high degree of plasma protein binding is expected. nih.gov Methods like ultrafiltration and equilibrium dialysis are standard for determining the unbound fraction of a drug in plasma. mdpi.com For highly lipophilic compounds, alternative methods such as erythrocyte partitioning may be employed to overcome challenges like non-specific binding to lab materials. nih.gov
The binding is influenced by the compound's pKa and the plasma pH. For acidic drugs, which are highly ionized at plasma pH (~7.4), binding to albumin can be significant, often exceeding 98-99%. mdpi.com It is suggested that to achieve good central nervous system activity, it is necessary to either maintain a low log P or a high pKa to mitigate the negative impact of high plasma protein binding. nih.gov
Blood Cell Association Studies
Specific data regarding the blood cell association of this compound or its direct analogues are not extensively available in publicly accessible research. However, for highly lipophilic drugs, distribution into blood cells can be a factor. For example, the lipophilic cyclosporin (B1163) analogue SDZ PSC 833 showed that over 95% of the compound in blood was distributed in the plasma, with low association to erythrocytes. nih.gov This suggests that for lipophilic compounds like this compound analogues, the primary determinant of blood distribution is likely its extensive binding to plasma proteins rather than association with blood cells.
Permeability and Transporter Interactions (In vitro)
The ability of a compound to cross biological membranes and its interaction with transporters are key to its absorption and distribution.
Passive Permeability Assessments
Direct experimental data on the passive permeability of this compound is limited in the available literature. However, its structural characteristics, particularly the biphenyl moiety, suggest a lipophilic nature which is generally associated with good passive permeability. Computational (in silico) ADMET prediction tools are often used in early drug discovery to estimate such properties based on molecular structure. researchgate.net For glycine transporter inhibitors intended for CNS activity, adequate passive permeability across the blood-brain barrier is a critical requirement. nih.gov
Efflux Transporter Substrate Identification (e.g., P-gp)
P-glycoprotein (P-gp, or MDR1) is a critical efflux transporter that limits the penetration of its substrates into tissues, including the brain. nih.govmedchemexpress.com Investigating whether a new chemical entity is a substrate of P-gp is a standard recommendation from regulatory bodies. evotec.com
For the glycine transporter-1 (GlyT-1) inhibitor BI 425809, in vitro studies using Caco-2 cell monolayers were conducted to assess its interaction with P-gp. The study revealed that BI 425809 caused a concentration-dependent inhibition of P-gp-mediated transport. nih.gov The IC₅₀ for the inhibition of P-gp by BI 425809 was determined to be 14 μM. nih.gov This finding indicates that at sufficient concentrations, this analogue can inhibit P-gp, which may affect the disposition of co-administered P-gp substrates. nih.gov
Conversely, studies on other GlyT-1 inhibitors like NFPS and Org 24461 have shown that they inhibit glycine uptake without being substrates of the transporter protein themselves. researchgate.net This is a favorable characteristic, as not being a P-gp substrate can lead to better brain penetration and less variability in drug exposure. nih.gov
In Vitro Drug-Drug Interaction Potential
The potential for a drug candidate to interact with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, is a crucial aspect of preclinical safety assessment. mdpi.com In vitro assays using human liver microsomes or hepatocytes are standard methods to evaluate this potential. nih.govbioivt.com
For the GlyT-1 inhibitor BI 425809, in vitro studies revealed a concentration-dependent induction of CYP3A4 messenger RNA (mRNA) expression and enzyme activity in human hepatocytes. nih.gov This suggests that BI 425809 has the potential to induce the metabolism of other drugs that are substrates of CYP3A4. nih.gov
In terms of direct inhibition, BI 425809 was evaluated against a panel of major human CYP isoforms. The results showed weak inhibition for most enzymes, with a calculated IC₅₀ value of 54.9 μM for CYP2C9 and >100 μM for CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, and CYP3A4/5. nih.gov These high IC₅₀ values suggest a low potential for clinically significant drug-drug interactions via direct CYP inhibition. nih.gov
Table 1: In Vitro P-gp and CYP Inhibition Data for BI 425809 nih.gov
| Parameter | Value |
|---|---|
| P-gp Inhibition (IC₅₀) | 14 μM |
| CYP2C9 Inhibition (IC₅₀) | 54.9 μM |
| CYP1A2 Inhibition (IC₅₀) | >100 μM |
| CYP2B6 Inhibition (IC₅₀) | >100 μM |
| CYP2C8 Inhibition (IC₅₀) | >100 μM |
| CYP2C19 Inhibition (IC₅₀) | >100 μM |
| CYP2D6 Inhibition (IC₅₀) | >100 μM |
| CYP3A4/5 Inhibition (IC₅₀) | >100 μM |
Translational Research and Future Directions for N Biphenyl 4 Ylmethyl Glycine Research
Optimization Strategies for Glycine (B1666218) Derivative Research
The development of glycine derivatives, such as N-(biphenyl-4-ylmethyl)glycine, into viable drug candidates requires extensive medicinal chemistry efforts focused on refining their pharmacological and pharmacokinetic properties.
Lead Optimization Methodologies
Lead optimization is an iterative process aimed at enhancing the potency, selectivity, and drug-like properties of a lead compound. For glycine transport inhibitors, this process often begins with a hit compound identified from screening, which then undergoes systematic structural modifications. researchgate.netresearchgate.net
A common methodology is the iterative synthesis of analog libraries. researchgate.netnih.gov This approach allows for the rapid exploration of structure-activity relationships (SAR), where different functional groups are systematically introduced or modified to observe the effect on biological activity. nih.govresearchgate.net For instance, in the development of GlyT1 inhibitors, researchers have optimized benzamide (B126) and central ring components of a core scaffold, leading to compounds with improved in vivo activity. researchgate.net The goal is to produce a lead series with improved prospects for clinical success by integrating drug metabolism and pharmacokinetics (DMPK) considerations early in the workflow, rather than focusing solely on target potency. researchgate.net This iterative cycle of design, synthesis, and testing is crucial for identifying candidates with a balanced profile of efficacy and developability.
Structural Simplification in Medicinal Chemistry
A significant trend in lead optimization is structural simplification, a strategy designed to avoid "molecular obesity"—the tendency to create large, hydrophobic molecules that often have poor pharmacokinetic profiles and higher attrition rates in development. researchgate.netnih.gov This approach involves systematically truncating complex lead compounds to remove unnecessary structural elements while retaining or improving desired activity. nih.gov
Strategies for Enhancing In Vitro Efficacy and Selectivity
A primary goal in the development of this compound analogues is to maximize their efficacy against the target, GlyT1, while minimizing activity at other targets to avoid off-target effects. Key to this is enhancing selectivity against related transporters, such as GlyT2, and other proteins like the hERG channel, which is associated with cardiac risk. discmedicine.comelifesciences.org
Strategies to achieve this include the targeted modification of specific molecular fragments. For example, in the optimization of one series of GlyT1 inhibitors, exchanging an aromatic group with a more polar heteroaromatic system led to a significant improvement in the hERG selectivity profile. discmedicine.com Further refinements, such as introducing specific alkoxy groups, have been shown to enhance both CNS penetration and in vivo efficacy while maintaining a low affinity for the hERG channel. discmedicine.com The study of structure-activity relationships is critical, as even small changes, like the stereochemistry of a molecule, can have profound effects on potency and selectivity. discmedicine.com For example, separating enantiomers often reveals that one is significantly more potent or has a better selectivity profile than the other. discmedicine.com
Emerging Methodologies in Glycine Derivative Discovery
The search for novel glycine derivatives is increasingly driven by advanced technologies that accelerate the discovery process and allow for a more sophisticated exploration of chemical space.
Application of High-Throughput Screening (HTS) Techniques
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. ginkgo.bio In the context of glycine transporters, HTS has been instrumental in identifying initial "hit" compounds. researchgate.netnih.gov These assays are often cell-based, measuring the inhibition of glycine uptake in cells engineered to express GlyT1. discmedicine.comnih.gov
Various HTS-amenable methods have been developed, including the use of fluorescent membrane potential dyes and anion-sensitive yellow fluorescent proteins (YFP) to detect GlyR channel activation. nih.gov More recently, MS Binding Assays have emerged as a powerful platform for screening compound libraries, successfully identifying new ligands for both GlyT1 and GlyT2 with novel chemical scaffolds. nih.gov The hits from these primary screens serve as the starting points for the lead optimization campaigns described previously. acs.org
Role of Artificial Intelligence in Chemical Space Navigation
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by processing vast datasets to identify patterns and make predictions that would be beyond human capability. axxam.commdpi.com In the discovery of glycine derivatives, AI can be applied in several ways. acs.org
AI algorithms can perform virtual screening of immense chemical libraries to identify molecules with a high probability of binding to GlyT1, thereby prioritizing compounds for experimental testing and reducing costs. wjgnet.com Furthermore, generative AI models can act as "virtual chemists," designing entirely new molecules from scratch that are optimized for desired properties like high potency, selectivity, and favorable pharmacokinetics. axxam.commdpi.com AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to de-risk candidates early in the discovery process. mdpi.comwjgnet.com By integrating and analyzing complex biological and chemical data, AI provides powerful new tools to navigate the vast chemical space and accelerate the discovery of the next generation of glycine derivative therapeutics. axxam.com
Potential for this compound and its Analogues as Research Tools
Beyond its direct therapeutic potential, this compound and its derivatives hold significant promise as research tools to dissect the complexities of the glycine-glutamate system.
Utility as Pharmacological Probes for Target Validation
Pharmacological probes are essential for validating the role of a specific biological target in a disease process. This compound and its analogues can serve as valuable probes for GlyT1. By systematically modifying the biphenyl (B1667301), methyl, and glycine moieties of the molecule, a library of analogues with varying potencies, selectivities, and pharmacokinetic properties could be generated.
Table 1: Illustrative Structure-Activity Relationship (SAR) Data for GlyT1 Inhibitors
| Compound ID | Modifications from Lead | GlyT1 IC50 (nM) | Notes |
| Lead Compound | This compound | - | Starting point for analogue synthesis. |
| Analogue 1 | Introduction of a fluoro group on the biphenyl ring | - | Investigates the effect of electron-withdrawing groups on potency. |
| Analogue 2 | Replacement of the biphenyl with a different aromatic system | - | Explores the role of the biphenyl moiety in binding. |
| Analogue 3 | Modification of the glycine backbone | - | Assesses the importance of the amino acid component for activity. |
| Analogue 4 | Introduction of a bulky substituent on the nitrogen atom | - | Probes the steric tolerance of the binding site. |
This table is illustrative and intended to show the types of data that would be generated in an SAR study. Specific values for this compound analogues are not currently available in the public domain.
These analogues would be instrumental in:
Mapping the GlyT1 Binding Site: By correlating structural changes with binding affinity, a more detailed picture of the pharmacophore and the molecular interactions governing inhibitor binding can be developed.
Investigating Target Engagement: Radiolabeled versions of potent analogues could be used in in vitro autoradiography to visualize the distribution of GlyT1 in brain tissue and to confirm target engagement in cellular and animal models.
Probing the Consequences of GlyT1 Inhibition: By using probes with different properties (e.g., reversible vs. irreversible, varying brain penetration), researchers can study the downstream effects of GlyT1 inhibition on synaptic plasticity, neuronal firing, and behavior with greater precision.
Development of Radiotracers for Imaging Studies (e.g., PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantification of molecular targets in the living human brain. nih.govopenmedscience.com The development of a selective PET radiotracer for GlyT1 based on the this compound scaffold would be a significant advancement for both preclinical and clinical research.
The development of such a radiotracer would involve:
Selection of a Suitable Analogue: A potent and selective analogue of this compound with appropriate physicochemical properties (e.g., lipophilicity) for brain penetration would be chosen.
Radiolabeling: The selected analogue would be chemically modified to allow for the introduction of a positron-emitting radionuclide, most commonly carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). cpn.or.kr The synthesis would need to be rapid and efficient to accommodate the short half-lives of these isotopes.
Preclinical Evaluation: The resulting radiotracer would undergo rigorous preclinical testing in animal models to assess its specificity, selectivity, and pharmacokinetic profile. This would include in vitro binding assays and in vivo PET imaging studies.
Clinical Translation: If the preclinical data are promising, the radiotracer could then be advanced to human studies to measure GlyT1 density in healthy individuals and in patients with CNS disorders.
Table 2: Properties of Existing GlyT1 PET Radiotracers
| Radiotracer | Radionuclide | Target | Key Findings |
| [¹¹C]GSK931145 | ¹¹C | GlyT1 | Highest uptake in GlyT1-rich regions; uptake reduced by a blocking agent. csic.es |
| [¹⁸F]MK-6577 | ¹⁸F | GlyT1 | Promising PET tracer for measuring GlyT1 availability and occupancy in humans. snmjournals.org |
A PET tracer derived from this compound would enable researchers to:
Quantify GlyT1 levels in vivo: This would allow for the investigation of whether GlyT1 expression is altered in disease states like schizophrenia.
Determine Target Occupancy of Therapeutic Candidates: PET could be used to measure the degree to which a drug candidate is engaging with GlyT1 in the brain at different doses, helping to guide dose selection in clinical trials. discmedicine.com
Stratify Patients for Clinical Trials: By identifying patients with abnormal GlyT1 levels, it may be possible to select individuals who are more likely to respond to a GlyT1 inhibitor.
Monitor Treatment Response: Changes in GlyT1 levels or the response to a pharmacological challenge could potentially serve as a biomarker of treatment efficacy.
Q & A
Q. Key Considerations :
- Adjust reaction stoichiometry to minimize side products (e.g., di-alkylation).
- Use protecting groups (e.g., tert-butyl esters) for glycine if side-chain reactivity is problematic .
Basic: How is this compound characterized structurally?
Methodological Answer:
Characterization involves:
Spectroscopy :
- NMR (¹H, ¹³C): Assign peaks for biphenyl protons (aromatic region: δ 6.5–7.8 ppm) and glycine backbone (δ 3.2–4.0 ppm for CH₂) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
X-ray Crystallography : For solid-state confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) for accurate bond-length and angle analysis .
Advanced: What experimental designs are optimal for studying enzyme inhibition by this compound derivatives?
Methodological Answer:
For glycoprotein 3-α-L-fucosyltransferase inhibition (Ki = 62 nM, as reported for a related GDP analogue):
Competitive Binding Assays :
- Use fluorescence polarization or surface plasmon resonance (SPR) to measure inhibitor binding affinity .
- Compare IC₅₀ values under varying substrate concentrations to determine inhibition modality.
Enzyme Kinetics :
- Perform Michaelis-Menten experiments with/without inhibitor to calculate Ki via Cheng-Prusoff equation .
Structural Validation :
- Co-crystallize the inhibitor-enzyme complex and refine using SHELX suite to identify binding interactions (e.g., hydrogen bonds with active-site residues) .
Advanced: How should researchers address contradictions in inhibitory activity data across different assays?
Methodological Answer:
Discrepancies may arise from assay conditions or off-target effects. Mitigate via:
Orthogonal Assays : Validate results using both biochemical (e.g., enzyme activity) and biophysical (e.g., ITC, SPR) methods .
Mutagenesis Studies : Knock out suspected binding residues and retest inhibition to confirm specificity .
Data Normalization : Account for variables like pH, ionic strength, and co-solvents (e.g., DMSO) that may alter activity .
Advanced: What computational and experimental approaches elucidate molecular interactions of this compound with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to predict binding poses. Prioritize biphenyl moiety interactions with hydrophobic pockets .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (e.g., in GROMACS) to assess stability and binding free energy (MM/PBSA) .
Crystallographic Refinement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
